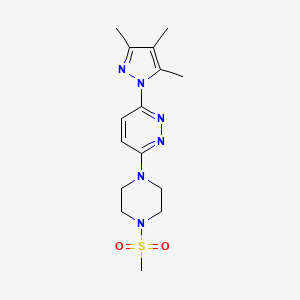

![molecular formula C20H15BrN6O B6531783 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-36-2](/img/structure/B6531783.png)

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromopyrazole is a heteroaryl halide and a pyrazole derivative . It has the molecular formula C3H3BrN2 and a molecular weight of 146.973 . It’s reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of 4-Bromopyrazole and similar compounds often involves palladium catalysts . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis

The molecular structure of 4-Bromopyrazole can be viewed using Java or Javascript . The IUPAC Standard InChIKey for 4-Bromopyrazole is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .Physical And Chemical Properties Analysis

4-Bromopyrazole is a solid with a boiling point of 250-260 °C (lit.) and a melting point of 93-96 °C (lit.) . Its SMILES string is Brc1cn[nH]c1 .Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromopyrazole serves as a valuable building block in medicinal chemistry. Researchers use it as a starting material to synthesize more complex molecules. Its versatility allows for modifications, leading to the creation of novel drug candidates. For instance, it has been employed in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which may have therapeutic potential .

Inhibitors and Enzyme Modulation

This compound is part of the family of 4-substituted pyrazoles. It has been investigated as an inhibitor of liver alcohol dehydrogenase (ADH). Understanding its inhibitory effects on ADH can provide insights into alcohol metabolism and related pathologies. Additionally, researchers explore its potential as an enzyme modulator in other biological processes .

Synthesis of 1,4’-Bipyrazoles

4-Bromopyrazole plays a crucial role in the synthesis of 1,4’-bipyrazoles. These heterocyclic compounds find applications in coordination chemistry, materials science, and catalysis. Their unique structures make them interesting targets for further exploration .

Neurotoxicity Studies

In a recent study, a derivative of 4-bromopyrazole was investigated for its neurotoxic effects. The compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4), was evaluated in terms of acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters. Such studies contribute to our understanding of potential neurotoxicants .

DNA Gyrase Inhibition

Researchers have synthesized compounds related to 4-bromopyrazole specifically targeting DNA gyrase. Crystal structures confirm their binding modes, and in vitro ADME (absorption, distribution, metabolism, and excretion) data assess their drug-likeness. These investigations aid drug discovery efforts in the field of antibacterial agents .

Antitumor Potential

Imidazole-containing compounds derived from 4-bromopyrazole have been evaluated for their antitumor activity. These derivatives were tested against various cancer cell lines, including MCF-7 and CaCo-2. Understanding their effects on tumor cells contributes to cancer research and drug development .

Safety and Hazards

properties

IUPAC Name |

4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWICZGSCAAFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531706.png)

![3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531712.png)

![3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531714.png)

![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531723.png)

![3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531730.png)

![3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531754.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide](/img/structure/B6531758.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide](/img/structure/B6531761.png)

![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6531762.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6531791.png)

![3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide](/img/structure/B6531794.png)

![5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide](/img/structure/B6531802.png)

![2-oxo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-chromene-3-carboxamide](/img/structure/B6531803.png)